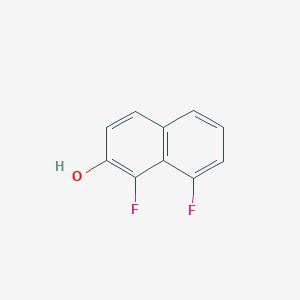
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone is a chemical compound with the molecular formula C9H17N3O and a molecular weight of 183.25 g/mol . It is characterized by the presence of a piperazine ring and an azetidine ring, making it a compound of interest in various fields of scientific research and industrial applications.
準備方法
The synthesis of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone involves several steps. One common synthetic route includes the reaction of piperazine with an azetidinone derivative under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ automated systems for precise control of reaction conditions and efficient purification processes.
化学反応の分析
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or azetidine rings are substituted with other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
作用機序
The mechanism of action of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
類似化合物との比較
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone can be compared with other similar compounds, such as:
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: This compound also contains a piperazine and azetidine ring but differs in its functional groups and overall structure.
This compound dihydrochloride: This is a salt form of the compound, which may have different solubility and stability properties.
特性
分子式 |
C9H17N3O |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
1-(3-piperazin-1-ylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C9H17N3O/c1-8(13)12-6-9(7-12)11-4-2-10-3-5-11/h9-10H,2-7H2,1H3 |
InChIキー |
DENFDUBCQDQBJT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CC(C1)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15070878.png)
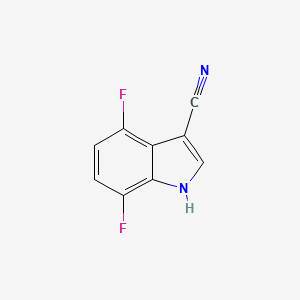
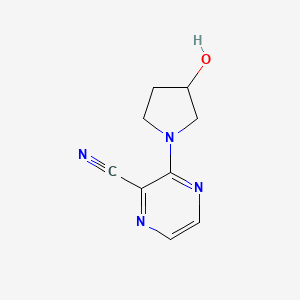
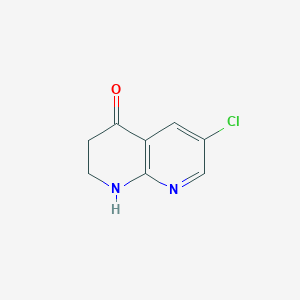
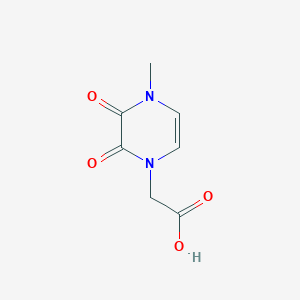
![[2-(Trifluoromethyl)oxan-4-yl]methanamine](/img/structure/B15070905.png)

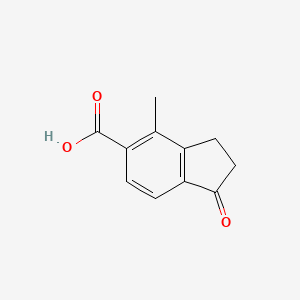
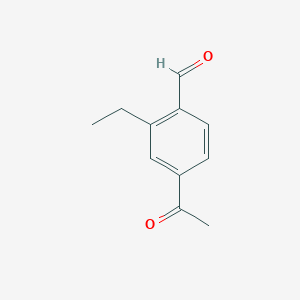
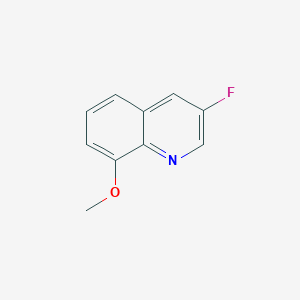
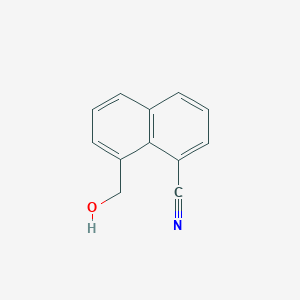
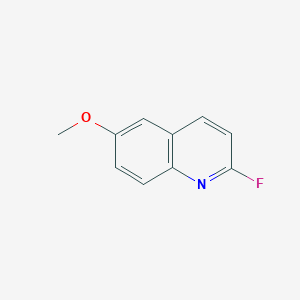
![[2-(4-Methoxyphenyl)ethyl]boronic acid](/img/structure/B15070966.png)
